molecular formula C19H18N2O4S B2523080 2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 551932-89-9

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2523080
CAS No.: 551932-89-9
M. Wt: 370.42
InChI Key: SDDNYXHGMCLCPF-UHFFFAOYSA-N
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Description

This compound is a thiazole-based acetamide derivative featuring a 2-methoxyphenoxy group attached to the acetamide backbone and a 4-methoxyphenyl substituent on the 4-position of the thiazole ring (Figure 1). The thiazole core and acetamide linkage are common in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, or enzyme-modulating activities .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-9-7-13(8-10-14)15-12-26-19(20-15)21-18(22)11-25-17-6-4-3-5-16(17)24-2/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDNYXHGMCLCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with thiazole structures often exhibit anti-inflammatory properties. For instance, derivatives similar to 2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Studies have shown that certain thiazole derivatives can significantly reduce inflammation markers in vitro and in vivo models .

Neuroprotective Effects

The compound's structural similarity to neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, related thiazole compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in experimental models . The neuroprotective mechanisms often involve the modulation of signaling pathways associated with cell survival and inflammation.

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. The compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or cell cycle arrest. Preliminary studies indicate that modifications in the thiazole ring can enhance the selectivity and potency of these compounds against tumor cells .

Case Study 1: Anti-inflammatory Activity

In a study evaluating a series of thiazole derivatives, one compound demonstrated a significant reduction in paw edema in rat models of inflammation. The compound was administered at varying doses, showing a dose-dependent response with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

A recent investigation into the neuroprotective effects of thiazole derivatives revealed that treatment with a specific derivative led to improved cognitive function in mouse models of Alzheimer's disease. The study highlighted the compound's ability to decrease amyloid-beta plaque formation and enhance synaptic plasticity markers .

Comparative Data Table

Application AreaCompound TypeKey Findings
Anti-inflammatoryThiazole derivativesSignificant reduction in inflammatory markers
NeuroprotectionThiazole derivativesImproved cognitive function in animal models
AnticancerThiazole derivativesInduced apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituent positions (e.g., methoxy vs. halogen groups) and appended moieties (e.g., piperazine vs. simple aryl groups). These variations significantly alter physicochemical properties such as melting points , polarity , and molecular weight (Table 1).

Table 1: Comparison of Physicochemical Properties

Compound ID/Name Substituents (Thiazole Position 4) Substituents (Acetamide Side Chain) Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 4-(4-Methoxyphenyl) 2-(2-Methoxyphenoxy) ~410.45 (calculated) N/A N/A
Compound 18 () 4-(4-Methoxyphenyl) 4-(4-Methoxyphenyl)piperazine 438.54 302–303
Compound 5k () 5-(Methylthio)-1,3,4-thiadiazol-2-yl 2-(2-Methoxyphenoxy) ~323.40 135–136
Compound 107b () 4-Methyl 2-(m-Tolyl) ~290.34 N/A
  • Replacement of the thiazole with a 1,3,4-thiadiazole (Compound 5k) reduces molecular weight but retains comparable melting points, likely due to similar aromatic stacking . Methoxy vs. Methyl Groups: The target compound’s 2-methoxyphenoxy group may enhance solubility compared to non-polar methyl substituents (e.g., Compound 107b) but reduce membrane permeability .
Antimicrobial Activity
  • Compound 107m (): Incorporates a 3-chlorophenyl group on the thiazole and 3,4-dimethylphenoxy on the acetamide. Shows broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL), attributed to the electron-withdrawing chloro group enhancing target binding .
Enzyme Inhibition
  • Compound 3g (): Features a 3-chlorophenyl group and thiazolidinedione moiety, showing strong α-glucosidase inhibition (63% at 100 µM). The chloro and dioxo groups facilitate hydrogen bonding with enzyme active sites .
  • Target Compound : The dual methoxy groups might confer moderate enzyme inhibition, but the lack of strong electron-withdrawing groups could limit efficacy compared to halogenated analogs .
Anti-Inflammatory and Anticancer Potential
  • Compound 38 (): A pyrrolidinylquinazoline-sulfonamide acetamide with notable anticancer activity (IC₅₀: <5 µM against HCT-116). The sulfonamide group enhances DNA intercalation .
  • Target Compound: While lacking a sulfonamide, the methoxyphenoxy groups could interact with COX-2 or MMPs, similar to piperazine-linked thiazoles (), but further assays are needed .

Biological Activity

2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound with potential biological activities. This compound features a unique combination of methoxyphenoxy and thiazole moieties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H18N2O4S
  • Molar Mass : 370.42 g/mol

The structure includes:

  • A methoxyphenyl group that may contribute to lipophilicity.
  • A thiazole ring known for its biological activity, particularly in anti-cancer and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is particularly significant as it has been associated with various pharmacological activities.

Anti-inflammatory Effects

Compounds containing thiazole rings are often explored for anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate pathways such as NF-kB, leading to reduced inflammation. The presence of the methoxy groups may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation. The specific activity of this compound in cancer models remains to be fully elucidated but warrants investigation based on structural similarities.

Case Studies and Research Findings

  • Antimicrobial Study : A study on related thiazole compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects if tested.
  • Anti-inflammatory Assessment : In vitro assays showed that thiazole derivatives could reduce levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating a potential for anti-inflammatory applications.
  • Anticancer Research : A recent review highlighted various thiazole derivatives that showed promise in inhibiting cancer cell lines through apoptosis induction. Compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer types.

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial5.0
Compound BAnti-inflammatory10.0
Compound CAnticancer15.0

Q & A

Basic: What are the standard synthesis protocols for 2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between 2-methoxyphenoxyacetic acid derivatives and 4-(4-methoxyphenyl)-1,3-thiazol-2-amine.
  • Activation of carboxylic acid using reagents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane or DMF) to form an intermediate acyl chloride or active ester.
  • Amide bond formation under inert atmospheres (e.g., nitrogen) at controlled temperatures (0–25°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm), while ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns, distinguishing regioisomers or impurities .
  • X-ray Crystallography : Resolves tautomeric ambiguities (e.g., thiazole ring protonation states) and dihedral angles between aromatic moieties, critical for structure-activity relationships .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological considerations:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction extraction to remove residual traces .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts can accelerate thiazole ring formation .
  • Reaction monitoring : Real-time TLC or HPLC tracks intermediate formation, enabling prompt adjustments to pH or temperature .
  • Scale-up challenges : Batch vs. flow chemistry approaches mitigate exothermic risks during amide coupling .

Advanced: How should conflicting biological activity data be addressed in preclinical studies?

Contradictions may arise due to:

  • Tautomerism : Thiazole and acetamide groups can adopt multiple tautomeric forms, altering binding affinities. Use NMR in DMSO-d₆ to detect tautomeric equilibria .
  • Impurity profiles : Trace byproducts (e.g., unreacted thiazol-2-amine) may exhibit off-target effects. Employ tandem MS/MS for impurity identification .
  • Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using controls like doxorubicin for cytotoxicity comparisons .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Prioritize residues within 4 Å of methoxyphenyl groups .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .

Basic: What are hypothesized biological targets based on structural analogs?

  • Anticancer activity : Thiazole derivatives inhibit tubulin polymerization (similar to combretastatin) or topoisomerase II .
  • Anti-inflammatory potential : Methoxyphenyl groups may suppress COX-2 or NF-κB pathways, as seen in fluorophenoxy-acetamide analogs .
  • Antimicrobial effects : Thiazole rings disrupt bacterial membrane integrity, validated via MIC assays against S. aureus .

Advanced: How can researchers address stability issues in formulation studies?

  • Degradation pathways : Hydrolysis of the acetamide group under acidic conditions (pH < 4) requires buffered formulations. Accelerated stability testing (40°C/75% RH) identifies degradation products .
  • Lyophilization : Improves shelf-life by removing water-sensitive intermediates. Characterize amorphous vs. crystalline forms via DSC .

Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?

  • FT-IR : Unique C=O stretches (~1650 cm⁻¹) and C-S-C vibrations (~690 cm⁻¹) distinguish it from non-thiazole acetamides .
  • UV-Vis : Conjugation between methoxyphenoxy and thiazole rings results in λmax ~270 nm, differing from phenyl or pyridine analogs .

Advanced: What strategies validate the compound’s selectivity in enzyme inhibition assays?

  • Kinetic assays : Measure competitive vs. non-competitive inhibition using Lineweaver-Burk plots. Compare Ki values with known inhibitors .
  • Off-target screening : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies unintended interactions .

Advanced: How do substituent modifications impact pharmacological properties?

  • Methoxy → Ethoxy : Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Fluorine substitution : Improves metabolic stability by blocking cytochrome P450 oxidation sites .
  • Thiazole → Oxazole : Alters electron density, affecting binding to ATP-binding pockets .

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